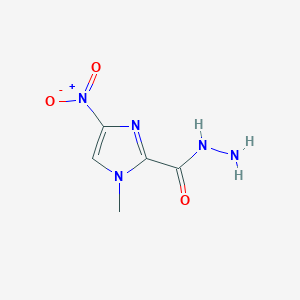
1-Methyl-4-nitro-1H-imidazole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-nitro-1H-imidazole-2-carbohydrazide is a chemical compound with the molecular formula C5H7N5O3. It belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a nitro group at the 4-position and a carbohydrazide group at the 2-position of the imidazole ring.
Preparation Methods
The synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carbohydrazide typically involves multiple steps, starting from readily available precursors One common synthetic route includes the nitration of 1-methylimidazole to introduce the nitro group at the 4-position
Synthetic Route:
Nitration: 1-Methylimidazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 1-methyl-4-nitroimidazole.
Hydrazide Formation: The nitroimidazole is then reacted with hydrazine hydrate to form the corresponding carbohydrazide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
1-Methyl-4-nitro-1H-imidazole-2-carbohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones, often in the presence of an acid catalyst.
Major Products:
Reduction: 1-Methyl-4-amino-1H-imidazole-2-carbohydrazide.
Substitution: Various substituted imidazole derivatives.
Condensation: Hydrazone derivatives.
Scientific Research Applications
1-Methyl-4-nitro-1H-imidazole-2-carbohydrazide has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-1H-imidazole-2-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The carbohydrazide group may also play a role in the compound’s activity by forming covalent bonds with target molecules.
Comparison with Similar Compounds
1-Methyl-4-nitro-1H-imidazole-2-carbohydrazide can be compared with other imidazole derivatives such as:
1-Methyl-4-nitroimidazole: Similar structure but lacks the carbohydrazide group.
4-Nitroimidazole-2-carbohydrazide: Lacks the methyl group at the 1-position.
1-Methyl-2-carbohydrazideimidazole: Lacks the nitro group at the 4-position.
Uniqueness: The presence of both the nitro and carbohydrazide groups in this compound makes it unique and potentially more versatile in its applications compared to other similar compounds.
Properties
Molecular Formula |
C5H7N5O3 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
1-methyl-4-nitroimidazole-2-carbohydrazide |
InChI |
InChI=1S/C5H7N5O3/c1-9-2-3(10(12)13)7-4(9)5(11)8-6/h2H,6H2,1H3,(H,8,11) |
InChI Key |
SCECUYFHVORACP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C(=O)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















